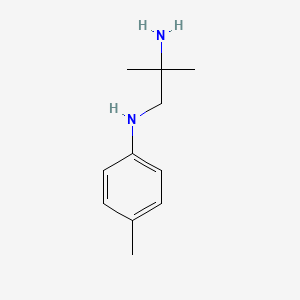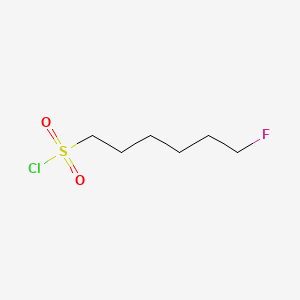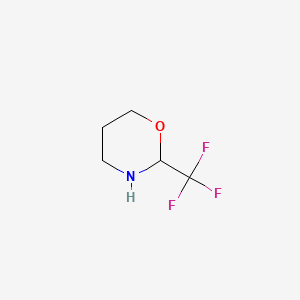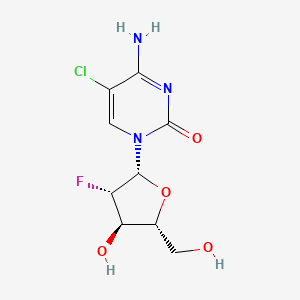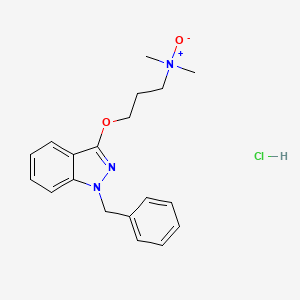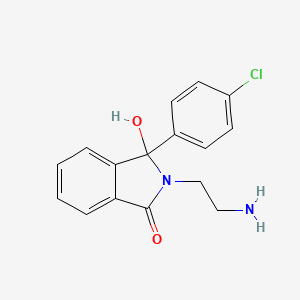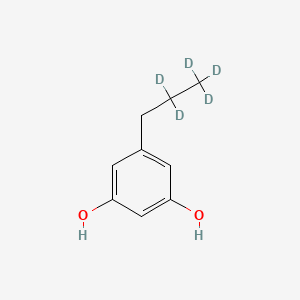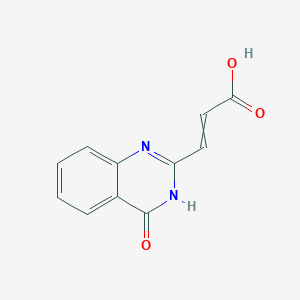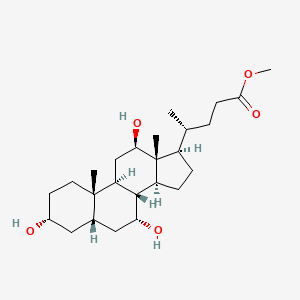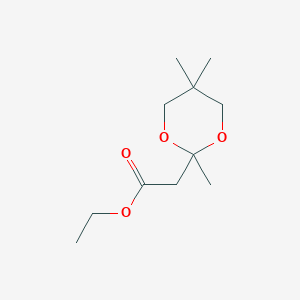
1,3-Dioxane-2-acetic acid, 2,5,5-trimethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate is an organic compound with the molecular formula C11H20O4. It is a derivative of 1,3-dioxane, characterized by the presence of ethyl, trimethyl, and acetate groups. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate typically involves the reaction of 2,5,5-trimethyl-1,3-dioxane-2-acetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces 2,5,5-trimethyl-1,3-dioxane-2-acetic acid.
Reduction: Yields 2,5,5-trimethyl-1,3-dioxane-2-ethanol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Mécanisme D'action
The mechanism of action of Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2,5,5-Trimethyl-1,3-dioxane-2-acetate can be compared with other similar compounds such as:
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dione functional group, making it chemically distinct.
Propriétés
Numéro CAS |
5406-47-3 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
ethyl 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C11H20O4/c1-5-13-9(12)6-11(4)14-7-10(2,3)8-15-11/h5-8H2,1-4H3 |
Clé InChI |
MTNKPBYWJDVJMA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(OCC(CO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





